1,3,5-Trichloro-2,4,6-triiodobenzene

Thermal Stability Crystal Engineering Material Science

Procure 1,3,5-Trichloro-2,4,6-triiodobenzene for precise, stepwise synthesis. Its unique alternating halogen pattern (C‒I vs. C‒Cl reactivity) enables site-selective Sonogashira couplings to build advanced NLO chromophores. High thermal stability (276°C MP) facilitates processing where similar triiodobenzenes degrade. Essential for controlled, multi-step functionalization.

Molecular Formula C6Cl3I3
Molecular Weight 559.1 g/mol
CAS No. 151721-79-8
Cat. No. B1312816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Trichloro-2,4,6-triiodobenzene
CAS151721-79-8
Molecular FormulaC6Cl3I3
Molecular Weight559.1 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1I)Cl)I)Cl)I)Cl
InChIInChI=1S/C6Cl3I3/c7-1-4(10)2(8)6(12)3(9)5(1)11
InChIKeyRCCCCPGFWUMWDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,5-Trichloro-2,4,6-triiodobenzene (CAS 151721-79-8): A Unique Hexa-Halogenated Benzene Building Block for Advanced Synthesis and Crystal Engineering


1,3,5-Trichloro-2,4,6-triiodobenzene is a fully halogenated aromatic compound characterized by alternating chlorine and iodine substituents on a benzene core, with a molecular formula C₆Cl₃I₃ and a molecular weight of 559.1 g/mol [1][2]. Its high degree of symmetry (D3h point group) and the presence of both heavy iodine atoms and chlorine atoms confer a high computed XLogP3-AA value of 5.8, indicative of pronounced lipophilicity, and a relatively high melting point of 276 °C [1][3]. These properties distinguish it as a versatile intermediate in organic synthesis, particularly for the construction of nonlinear optical (NLO) chromophores via selective palladium-catalyzed coupling reactions, and as a potential halogen-bond donor in supramolecular chemistry [2][4].

Why 1,3,5-Trichloro-2,4,6-triiodobenzene Cannot Be Casually Replaced by Other Triiodobenzene Isomers or Perhalogenated Benzenes


Generic substitution fails because the specific alternating halogen pattern (1,3,5-Cl and 2,4,6-I) imparts a unique combination of electronic, steric, and thermodynamic properties that are not replicated by other triiodobenzene isomers or related perhalogenated benzenes [1]. For instance, the higher melting point of this compound (276 °C) relative to 1,3,5-triiodobenzene (184.2 °C) [2] and 1,3,5-trifluoro-2,4,6-triiodobenzene (152 °C) reflects differences in crystal packing and intermolecular forces that directly impact handling, purification, and processing. Furthermore, the differential reactivity of C‒I versus C‒Cl bonds enables the site-selective, stepwise functionalization demonstrated in the synthesis of advanced NLO chromophores—a synthetic sequence that cannot be replicated using a simpler triiodobenzene lacking a second, less reactive halogen handle [1].

Quantitative Evidence Guide: Direct Comparisons for 1,3,5-Trichloro-2,4,6-triiodobenzene


Enhanced Thermal Stability and Higher Melting Point Relative to Fluorinated and Non-Halogenated Triiodobenzene Analogs

1,3,5-Trichloro-2,4,6-triiodobenzene exhibits a significantly higher melting point (276 °C) compared to its fluorinated analog 1,3,5-trifluoro-2,4,6-triiodobenzene (152 °C) and the parent compound 1,3,5-triiodobenzene (184.2 °C) [1][2]. This 124 °C and 91.8 °C increase in melting point, respectively, indicates stronger intermolecular interactions (e.g., halogen bonding and van der Waals forces) within the crystal lattice, directly impacting compound handling, purification, and high-temperature processing capabilities.

Thermal Stability Crystal Engineering Material Science

Site-Selective Reactivity for Stepwise Functionalization in NLO Chromophore Synthesis

The compound serves as a critical intermediate in the synthesis of advanced nonlinear optical (NLO) chromophores. In a published study, 1,3,5-trichloro-2,4,6-triiodobenzene (8b) was selectively coupled with 4-nitrophenylacetylene (14) under Pd(0) catalysis to yield 1,3,5-trichloro-2,4,6-tris(4-nitrophenylethynyl)benzene (15) [1]. This reaction exploits the higher reactivity of C‒I bonds over C‒Cl bonds in Sonogashira-type couplings, enabling the sequential introduction of three alkyne units while leaving the three chloro groups intact for potential further functionalization. The resulting NLO chromophore (4b) exhibited a second-order polarizability (β) among the highest reported for two-dimensional nondipolar chromophores [1].

Organic Synthesis Nonlinear Optics Palladium Catalysis

Pronounced Lipophilicity (High LogP) Differentiates from Less Halogenated Triiodobenzenes

The compound exhibits a computed XLogP3-AA value of 5.8, indicating high lipophilicity [1]. In contrast, the less halogenated analog 1,3,5-triiodobenzene has a reported LogP of approximately 3.5 [2]. This ~2.3 LogP unit difference corresponds to a >200-fold difference in octanol/water partition coefficient, meaning 1,3,5-trichloro-2,4,6-triiodobenzene is markedly more hydrophobic. This property influences its solubility profile, retention in reverse-phase chromatography, and potential for membrane permeation in biological studies.

Physicochemical Properties Drug Design Separation Science

Class-Level Inference: Triiodobenzene Motif Enables Halogen Bonding in Crystal Engineering

While direct experimental data on halogen-bonding strengths for this specific compound are limited in the open literature, its structural motif (a triiodobenzene core) is recognized as a robust halogen-bond donor in supramolecular chemistry [1]. Computational studies on triiodobenzenes estimate the I···I halogen-bond interaction energy (type II contact, 180°‒90°) to be approximately -0.7 kcal/mol at an I···I distance of 4.4 Å, nearly twice as attractive as symmetric type I contacts [1]. This class-level inference suggests that 1,3,5-trichloro-2,4,6-triiodobenzene, with its three polarizable iodine atoms, can participate in directional non-covalent interactions to direct molecular assembly in co-crystals and organic frameworks.

Halogen Bonding Supramolecular Chemistry Crystal Engineering

High Purity Availability (≥96%) from Reputable Vendor for Reliable Research Outcomes

The compound is commercially available from Tokyo Chemical Industry (TCI) with a minimum purity of 96.0% (GC) and NMR confirmation of structure [1]. This level of analytical characterization ensures batch-to-batch consistency for research applications. In contrast, many alternative triiodobenzene derivatives are offered at lower purities (e.g., 95% or unspecified) from less rigorously characterized sources, introducing variability that can compromise reproducibility in synthesis and materials science.

Chemical Purity Quality Control Reproducibility

Key Application Scenarios for 1,3,5-Trichloro-2,4,6-triiodobenzene Based on Evidence


Synthesis of Nonlinear Optical (NLO) Chromophores via Stepwise Palladium-Catalyzed Coupling

The compound is ideally suited for the controlled, stepwise synthesis of hexasubstituted donor-acceptor benzenes for NLO applications. Its three C‒I bonds undergo Sonogashira coupling with terminal alkynes to introduce electron-withdrawing groups, while the three C‒Cl bonds remain intact for subsequent coupling with electron-donating stannanes. This precise sequence, as demonstrated in the preparation of high-β NLO chromophores [1], leverages the compound's unique differential halogen reactivity.

High-Temperature Material Synthesis and Purification

With a melting point of 276 °C—significantly higher than related triiodobenzenes [1][2]—this compound can be employed in reactions or material processing steps that require elevated temperatures. Its thermal stability simplifies purification by sublimation or recrystallization from high-boiling solvents and broadens its utility in applications where other triiodobenzenes would melt or degrade.

Halogen-Bond-Directed Crystal Engineering

The three iodine atoms, known to act as halogen-bond donors, can be exploited to direct the self-assembly of co-crystals and supramolecular architectures. Although direct data for this specific derivative are sparse, class-level evidence on triiodobenzenes indicates that type II I···I contacts provide attractive interactions (~-0.7 kcal/mol) that can be harnessed to design new crystalline materials [1]. The compound's high symmetry and lack of competing hydrogen-bond donors make it a predictable tecton for crystal engineering.

Chromatography Method Development Requiring High Lipophilicity Standards

Its computed XLogP3-AA of 5.8—much higher than that of 1,3,5-triiodobenzene (LogP ≈ 3.5) [1]—makes it a valuable standard for reverse-phase HPLC method development. The pronounced hydrophobicity ensures strong retention, facilitating the separation and analysis of highly lipophilic organic compounds and reaction products.

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